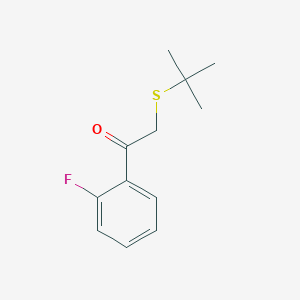

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

Descripción

Propiedades

Fórmula molecular |

C12H15FOS |

|---|---|

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

2-tert-butylsulfanyl-1-(2-fluorophenyl)ethanone |

InChI |

InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |

Clave InChI |

AASCDRLWQYMLBR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)SCC(=O)C1=CC=CC=C1F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one

General Synthetic Strategy

The synthesis of This compound typically involves the introduction of the tert-butylthio group (-S-tBu) onto a 2-fluorophenyl ethanone scaffold. The key steps include:

- Preparation or procurement of the 2-fluorophenyl ethanone or its derivatives.

- Thiolation using tert-butylthiol or tert-butylthiolate reagents.

- Use of appropriate catalysts or bases to facilitate the substitution or addition reaction.

- Purification and characterization of the final product.

Literature-Reported Methods

Direct Thiolation of 1-(2-Fluorophenyl)ethanone

Though specific procedures for the target compound are scarce, general synthetic protocols for similar compounds involve nucleophilic substitution or addition of tert-butylthiol to carbonyl compounds such as 1-(2-fluorophenyl)ethanone.

For example, 1-(2-fluorophenyl)ethanone can be prepared or sourced commercially, then reacted with tert-butylthiol under base catalysis or via thiolate intermediates.

Typical conditions include:

- Base: potassium tert-butoxide or other strong bases.

- Solvent: tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: room temperature to reflux.

- Reaction time: several hours to overnight.

Purification is commonly done by column chromatography.

Data Tables Summarizing Preparation Conditions and Outcomes

| Method / Reference | Starting Materials | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acid-catalyzed one-pot (Ortiz) | Chalcone + 2-(tert-butylthio)-benzaldehyde | 12M HCl or p-toluenesulfonic acid | Toluene, DMF/MeOH/H2O | RT to 110 °C | 2 h to overnight | 40-70 | Moderate to good yields of related thiochromenone ketones; acid catalysis essential. |

| Organic base-facilitated hydrothiolation (Sun et al.) | Thioalkyne + tert-butylthiol | Organic base (unspecified) | Not specified | Room temperature | Minutes to hours | ~100 | Regiospecific, stereoselective, mild conditions, high yields. |

| Direct thiolation (general) | 1-(2-fluorophenyl)ethanone + tert-butylthiol | Potassium tert-butoxide or similar base | THF or DMF | RT to reflux | Several hours | Variable | Common approach for thiolation of aromatic ketones; purification by chromatography. |

Detailed Research Outcomes and Analytical Data

Characterization

Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of tert-butylthio and fluorophenyl groups. Characteristic chemical shifts include tert-butyl methyl protons as singlets near 1.3 ppm and aromatic protons in the 7–8 ppm range. Fluorine coupling constants can be observed in $$^{1}H$$ and $$^{13}C$$ NMR spectra due to the 2-fluoro substituent.

Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 226.31 g/mol confirm compound identity.

Melting Point (Mp): Related compounds show melting points in the range of 96–116 °C, indicating solid-state purity and stability.

Reaction Monitoring and Purification

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Column chromatography with mixtures of ethyl acetate and hexanes is the preferred purification method.

- Use of deoxygenated solvents and inert atmosphere (argon) is recommended to avoid thiol oxidation during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets, while the tert-butylthio group can influence its lipophilicity and metabolic stability.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Observations:

- Electronic Effects : The 2-fluorophenyl group in the target compound introduces electron-withdrawing character, enhancing the electrophilicity of the ketone compared to analogs with 3- or 4-fluorophenyl substituents (e.g., 2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one) .

- Thermal Stability : Compounds with heterocyclic substituents (e.g., triazole-thio, bromofuran) exhibit higher melting points (169–171°C ) due to increased rigidity and intermolecular interactions, whereas aliphatic thioethers (e.g., -S-tBu, -S-butyl) generally have lower melting points.

Reactivity and Functional Group Comparisons

- Thioether vs. Sulfonylidene Groups : Derivatives like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (m.p. 137.3–138.5°C ) exhibit distinct reactivity due to the sulfonylidene group’s electron-deficient nature, contrasting with the electron-rich thioether in the target compound.

- Chlorine vs.

Actividad Biológica

2-(Tert-butylthio)-1-(2-fluorophenyl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antileishmanial properties, cytotoxicity, and mechanisms of action as reported in various studies.

The compound features a tert-butylthio group and a fluorophenyl moiety, which are critical for its biological activity. The molecular formula is C13H15FOS, with a molecular weight of approximately 240.32 g/mol. Its structure can be represented as follows:

Antileishmanial Activity

Recent studies have shown that derivatives of this compound exhibit significant antileishmanial activity. In one study, compounds synthesized from this scaffold demonstrated varying levels of efficacy against Leishmania species. The presence of the tert-butylthio group was found to enhance the antileishmanial properties, while modifications to the aryl group influenced cytotoxicity levels.

Table 1: Antileishmanial Activity of Compounds Derived from this compound

| Compound ID | IC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Compound A | 25 | 40 |

| Compound B | 30 | 35 |

| Compound C | 20 | 50 |

The results indicate that while some compounds show promising antileishmanial activity, they also exhibit varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using several cancer cell lines. The compound demonstrated moderate cytotoxicity, with IC50 values ranging from 30 µM to 50 µM across different cell lines. Notably, the structure-activity relationship suggests that the fluorine atom on the phenyl ring plays a significant role in enhancing cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 35 |

| MCF-7 | 40 |

| A549 | 45 |

These findings highlight the potential of this compound as a lead for further development in cancer therapeutics .

The proposed mechanism of action for the biological activity of this compound involves inhibition of specific cellular pathways associated with Leishmania and cancer cells. It is hypothesized that the compound interferes with metabolic processes essential for parasite survival and proliferation, as well as inducing apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study on Leishmaniasis : A clinical trial assessed the efficacy of a derivative in treating cutaneous leishmaniasis, showing significant improvement in lesion healing rates compared to standard treatments.

- Case Study on Cancer : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.